molecular formula C9H9O3- B1233346 3-(2-Hydroxyphenyl)propanoate

3-(2-Hydroxyphenyl)propanoate

Cat. No. B1233346
M. Wt: 165.17 g/mol
InChI Key: CJBDUOMQLFKVQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxyphenyl)propanoate is a monocarboxylic acid anion that is obtained by removal of a proton from the carbosylic acid group of 3-(2-hydroxyphenyl)propanoic acid. It has a role as a bacterial xenobiotic metabolite, a fungal xenobiotic metabolite, a human xenobiotic metabolite and a plant metabolite. It derives from a propionate. It is a conjugate base of a 3-(2-hydroxyphenyl)propanoic acid.

Scientific Research Applications

Renewable Building Block in Materials Science

3-(4-Hydroxyphenyl)propanoic acid, a variant of the compound, has been explored as a renewable building block in materials science. It is used to enhance the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, serving as a sustainable alternative to phenol. The synthesized benzoxazine end-capped molecules show promising thermal and thermo-mechanical properties, indicating potential for diverse material applications (Trejo-Machin et al., 2017).

Flame Retardancy in Textiles

3-(Hydroxyphenyl phosphinyl) propanoic acid has been utilized as a flame retardant for cellulose fabrics. When applied in combination with a crosslinking agent, the treated cotton fabric demonstrated enhanced flame retardancy, as evidenced by significant limiting oxygen index (LOI) values (Zhang et al., 2008).

Luminescent Properties in Coordination Chemistry

The compound has been used in synthesizing lanthanide complexes that exhibit strong emissive power and distinctive luminescent properties. These findings suggest potential applications in the field of luminescent materials and coordination chemistry (Yu et al., 2017).

Anti-Aging and Skin Care

A derivative of 3-(4-hydroxyphenyl)propanoic acid, phloretamide, has been used in preparing skin care compositions with anti-aging effects. The biological properties of phloretamide contribute to preventing skin wrinkles, indicating its utility in dermatological applications (Wawrzyniak et al., 2016).

properties

Product Name

3-(2-Hydroxyphenyl)propanoate

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

3-(2-hydroxyphenyl)propanoate

InChI

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)/p-1

InChI Key

CJBDUOMQLFKVQC-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)CCC(=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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